Cas no 91703-26-3 (5-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]pyrrolidin-2-one)

5-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]pyrrolidin-2-one structure
91703-26-3 structure
Product name:5-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]pyrrolidin-2-one
CAS No:91703-26-3
MF:C17H25N3O4
MW:335.398104429245
CID:1968962
PubChem ID:3021873

5-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]pyrrolidin-2-one
    • AC1MIC4G
    • LS-139033
    • AG-H-76665
    • CTK5H0371
    • 2-Pyrrolidinone, 5-(4-(3,4,5-trimethoxyphenyl)-1-piperazinyl)-
    • 5-(4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl)pyrrolidin-2-one
    • SureCN10990409
    • 5-(4-(3,4,5-TRIMETHOXYPHENYL)-(PIPERAZIN-1-YL))PYRROLIDIN-2-ONE
    • 2-[4-(3,4,5-Trimethoxyphenyl)piperazin-1-yl]-3,4-dihydro-2H-pyrrol-5-ol
    • DTXSID40919561
    • SCHEMBL10990409
    • 91703-26-3
    • Inchi: InChI=1S/C17H25N3O4/c1-22-13-10-12(11-14(23-2)17(13)24-3)19-6-8-20(9-7-19)15-4-5-16(21)18-15/h10-11,15H,4-9H2,1-3H3,(H,18,21)
    • InChI Key: CIQFQRJWSVVNOX-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1OC)OC)N2CCN(CC2)C3CCC(=O)N3

Computed Properties

  • Exact Mass: 335.184506
  • Monoisotopic Mass: 335.184506
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.199
  • Boiling Point: 570°C at 760 mmHg
  • Flash Point: 298.5°C
  • Refractive Index: 1.556

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